molecular formula C21H17N3O6 B4936372 (5E)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione

(5E)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione

Cat. No.: B4936372
M. Wt: 407.4 g/mol
InChI Key: AZHUQYGLXNJYQV-SFQUDFHCSA-N
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Description

(5E)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a nitrophenyl group, a methoxyphenyl group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the nitrophenyl and methoxyphenyl intermediates. These intermediates are then reacted under specific conditions to form the final compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.

Scientific Research Applications

(5E)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (5E)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their function. Pathways involved may include oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

(5E)-5-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6/c1-2-11-23-20(26)17(19(25)22-21(23)27)12-15-5-3-4-6-18(15)30-13-14-7-9-16(10-8-14)24(28)29/h2-10,12H,1,11,13H2,(H,22,25,27)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHUQYGLXNJYQV-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)[N+](=O)[O-])/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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